Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene

Description

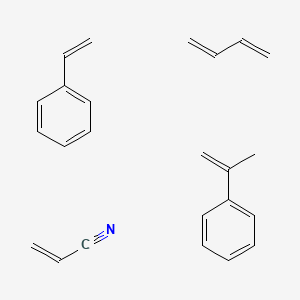

The compound “Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene” is a combination of four distinct organic compounds: Buta-1,3-diene, prop-2-enenitrile, prop-1-en-2-ylbenzene, and styrene. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

CAS No. |

25120-20-1 |

|---|---|

Molecular Formula |

C24H27N |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene |

InChI |

InChI=1S/C9H10.C8H8.C4H6.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h3-7H,1H2,2H3;2-7H,1H2;3-4H,1-2H2;2H,1H2 |

InChI Key |

YXOPHCQVPCHOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |

Related CAS |

25120-20-1 106818-11-5 |

Origin of Product |

United States |

Preparation Methods

Buta-1,3-diene

Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons, such as naphtha or ethane. This process involves heating the hydrocarbons to high temperatures (around 800-900°C) in the presence of steam, resulting in the formation of buta-1,3-diene along with other by-products .

Prop-2-enenitrile

This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures (400-500°C) and pressures .

Prop-1-en-2-ylbenzene

This process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (around 600-650°C) to produce styrene and hydrogen .

Chemical Reactions Analysis

Buta-1,3-diene

Buta-1,3-diene undergoes various types of reactions, including:

Polymerization: Buta-1,3-diene can polymerize to form polybutadiene, a synthetic rubber.

Diels-Alder Reaction: It reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Buta-1,3-diene can be hydrogenated to form butenes.

Prop-2-enenitrile

Prop-2-enenitrile undergoes several reactions, such as:

Polymerization: It can polymerize to form polyacrylonitrile, used in the production of synthetic fibers.

Hydrolysis: It can be hydrolyzed to form acrylamide and acrylic acid.

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene undergoes reactions like:

Polymerization: It can polymerize to form poly(α-methylstyrene).

Hydrogenation: It can be hydrogenated to form cumene.

Styrene

Styrene undergoes various reactions, including:

Polymerization: It can polymerize to form polystyrene, a widely used plastic.

Copolymerization: It can copolymerize with other monomers, such as butadiene, to form styrene-butadiene rubber.

Scientific Research Applications

Buta-1,3-diene

Buta-1,3-diene is used in the production of synthetic rubber, such as polybutadiene and styrene-butadiene rubber, which are essential in the automotive industry for manufacturing tires .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics. It is also used as a precursor for the synthesis of various chemicals, such as acrylamide and acrylic acid .

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene is used as a monomer in the production of poly(α-methylstyrene) and as an intermediate in the synthesis of other chemicals .

Styrene

Styrene is used in the production of polystyrene, a versatile plastic used in various applications, including packaging, insulation, and disposable containers. It is also used in the production of styrene-butadiene rubber and other copolymers .

Mechanism of Action

The mechanism of action for each compound varies based on its chemical structure and reactivity. For example, buta-1,3-diene and styrene undergo polymerization through a free-radical mechanism, where the double bonds in the monomers react to form long polymer chains. Prop-2-enenitrile undergoes similar polymerization reactions, while prop-1-en-2-ylbenzene can undergo both polymerization and hydrogenation reactions .

Comparison with Similar Compounds

Buta-1,3-diene

Similar compounds include isoprene and chloroprene, which are also conjugated dienes used in the production of synthetic rubbers .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and ethacrylonitrile, which are also nitriles used in the production of synthetic fibers and resins .

Prop-1-en-2-ylbenzene

Similar compounds include styrene and vinyl toluene, which are also used as monomers in the production of polymers .

Styrene

Similar compounds include vinyl toluene and divinylbenzene, which are also used in the production of polymers and copolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.